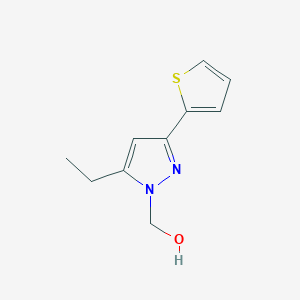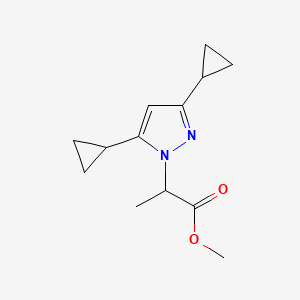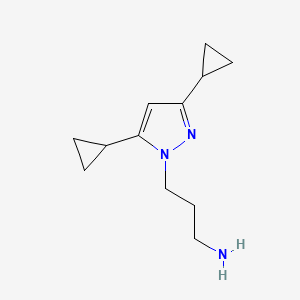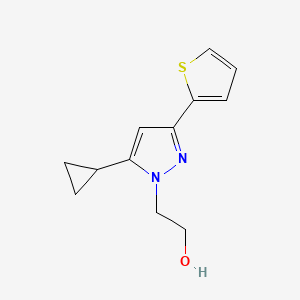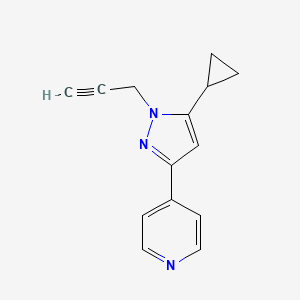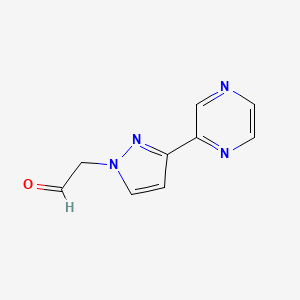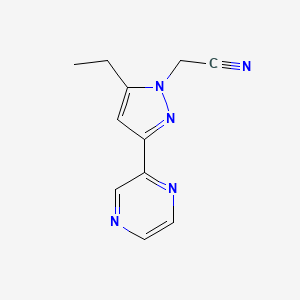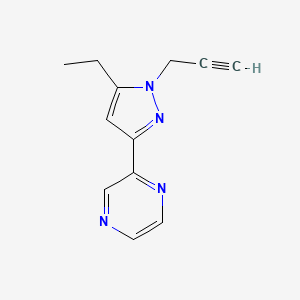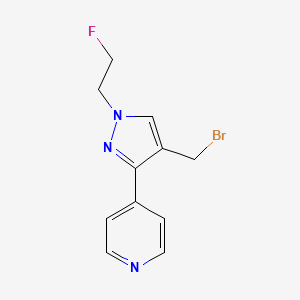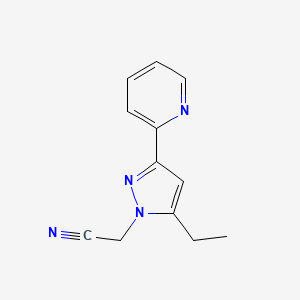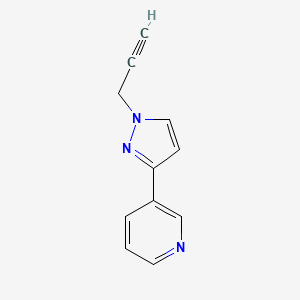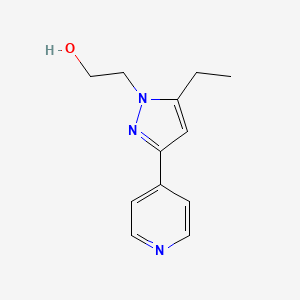
1-((1-环戊基氮杂环丁烷-3-基)甲基)-1H-1,2,3-三唑-4-甲醛
描述
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CPA) is a compound belonging to the family of azetidinone derivatives, which have recently been studied for their potential as pharmaceuticals and agrochemicals. CPA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties. In addition, CPA has been studied for its potential use in the synthesis of new pharmaceuticals and agrochemicals.
科学研究应用
癌症治疗:抑制menin
该化合物被认为是潜在的menin抑制剂 。Menin是一种与混合谱系白血病 (MLL) 相关的蛋白质,是癌症治疗的目标。抑制menin可以破坏MLL融合蛋白的致癌活性,为治疗急性白血病和其他menin发挥作用的癌症提供途径。
内分泌肿瘤治疗
产生menin的MEN1基因在内分泌肿瘤中经常发生突变。 通过作为menin抑制剂,该化合物可用于开发治疗遗传性和散发性内分泌肿瘤的方法 .
转录调控研究
Menin与JunD和NF-κB等转录因子相互作用,影响基因转录。 对该化合物使用进行的研究可以深入了解转录调控和相关疾病的发生发展 .
DNA修复和复制研究
Menin参与与DNA修复和复制机制的组成部分(如RPA2)的蛋白质-蛋白质相互作用。 该化合物作为menin抑制剂的作用对于研究DNA修复过程及其对基因组稳定性的影响至关重要 .
乳腺癌中的基因组稳定性
menin与乳腺癌1基因(Brea1)产物的相互作用对于维持基因组稳定性至关重要。 该化合物可用于研究menin抑制对乳腺癌进展和治疗的影响 .
药理学研究
作为具有潜在药理学应用的化合物,它可用于合成其他复杂分子以进行药物开发,从而扩展治疗各种疾病的药物库 .
测试参考标准
作用机制
The mechanism of action of 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is not yet fully understood. However, it has been proposed that 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. In addition, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to interact with various receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to have various biochemical and physiological effects. In particular, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to possess antibacterial, antifungal, and antiviral properties. In addition, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to possess anti-inflammatory and anti-oxidant activities. Furthermore, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to possess anti-tumor activity, and has been studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
实验室实验的优点和局限性
The use of 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments has several advantages. For example, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is relatively inexpensive and easy to synthesize, making it an attractive starting material for the synthesis of new compounds. In addition, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments. For example, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a relatively reactive compound, and can react with other compounds in a reaction mixture, leading to the formation of undesired byproducts.
未来方向
The potential applications of 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde are still being explored. In the future, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may be used in the synthesis of new pharmaceuticals and agrochemicals. In addition, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may be used as a starting material for the synthesis of new compounds with improved biological activities, such as improved antibacterial, antifungal, and antiviral activities. Furthermore, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may be studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Finally, 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may be used in the development of new analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the detection and quantification of 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde in biological samples.
属性
IUPAC Name |
1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFRGJSNGJTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


